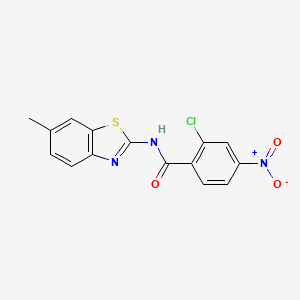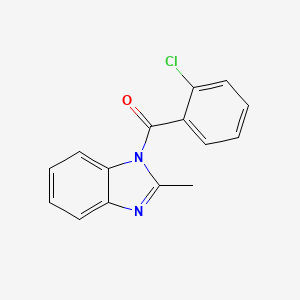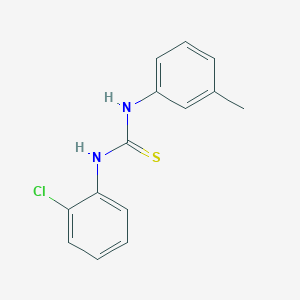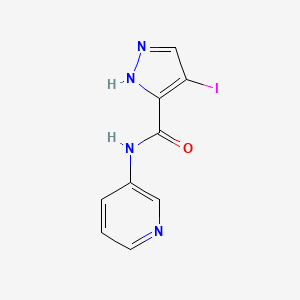![molecular formula C18H21N3O3S B5802328 4-[(cyclopentylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5802328.png)
4-[(cyclopentylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(cyclopentylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide, also known as CPSB, is a chemical compound that has been extensively studied for its potential use in scientific research. CPSB is a potent and selective inhibitor of a specific protein called heat shock protein 90 (HSP90), which plays a crucial role in various cellular processes.
作用机制
4-[(cyclopentylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide binds to the ATP-binding site of HSP90, thereby inhibiting its activity. HSP90 is a chaperone protein that helps in the folding and stabilization of many client proteins, including several oncogenic proteins. Inhibition of HSP90 leads to the degradation of these client proteins, which can result in the inhibition of tumor growth.
Biochemical and Physiological Effects:
4-[(cyclopentylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide has been shown to have potent anticancer activity in preclinical studies. It has been demonstrated to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. 4-[(cyclopentylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a crucial mechanism for the inhibition of tumor growth.
实验室实验的优点和局限性
4-[(cyclopentylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide has several advantages for lab experiments, including its potency and selectivity for HSP90. It has also been shown to have good pharmacokinetic properties, which is essential for its potential use as a therapeutic agent. However, 4-[(cyclopentylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide also has some limitations, including its complex synthesis method and its potential toxicity, which needs to be carefully evaluated in preclinical and clinical studies.
未来方向
There are several future directions for the research on 4-[(cyclopentylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide. One potential direction is to evaluate its efficacy in clinical trials as a potential anticancer agent. Another direction is to explore its potential use in other diseases, such as neurodegenerative diseases and infectious diseases. Further research is also needed to understand its mechanism of action and to optimize its pharmacokinetic properties for its potential use as a therapeutic agent.
Conclusion:
In conclusion, 4-[(cyclopentylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide is a potent and selective inhibitor of HSP90, which has shown promising results in preclinical studies as a potential anticancer agent. Its complex synthesis method and potential toxicity need to be carefully evaluated in preclinical and clinical studies. Further research is needed to explore its potential use in other diseases and to optimize its pharmacokinetic properties for its potential use as a therapeutic agent.
合成方法
The synthesis of 4-[(cyclopentylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide involves several steps, including the preparation of the starting materials, the coupling of the amine and acid components, and the final purification of the product. The detailed synthesis method has been described in several research articles, and it involves the use of various reagents and solvents. The synthesis of 4-[(cyclopentylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide is a complex process that requires a high level of expertise and precision.
科学研究应用
4-[(cyclopentylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide has been extensively studied for its potential use in scientific research, particularly in the field of cancer research. HSP90 is overexpressed in many cancer cells, and its inhibition can lead to the degradation of several oncogenic proteins, thereby inhibiting tumor growth. 4-[(cyclopentylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide has shown promising results in preclinical studies as a potential anticancer agent.
属性
IUPAC Name |
4-(cyclopentylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c22-18(20-13-16-7-3-4-12-19-16)14-8-10-17(11-9-14)25(23,24)21-15-5-1-2-6-15/h3-4,7-12,15,21H,1-2,5-6,13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVEUOAOYKHMCNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-cyclopentylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B5802245.png)
![3-(2-furyl)-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5802253.png)



![N-(3-acetylphenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5802291.png)



![5-[cyclohexyl(methyl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5802338.png)

![N,N-diethyl-2-[(4-methoxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5802348.png)
![1-(1H-benzimidazol-1-yl)-2-benzyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5802356.png)
![1-[5-fluoro-2-methyl-4-(1-piperidinyl)phenyl]ethanone](/img/structure/B5802363.png)